![molecular formula C14H17F4NO2 B10948386 N-propyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B10948386.png)
N-propyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide
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Overview
Description
N-propyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide: is a synthetic organic compound known for its unique chemical structure and properties. This compound features a benzamide core with a propyl group and a tetrafluoropropoxy substituent, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-propyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide typically involves the reaction of 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoic acid with propylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-propyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
Chemistry: N-propyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its unique structure .
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-propyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluoropropoxy group can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target . The propyl group may also contribute to the compound’s overall hydrophobicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
- N-isopropyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide .
- 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoic acid .
- 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl .
Uniqueness: N-propyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide stands out due to its specific combination of a propyl group and a tetrafluoropropoxy substituent, which imparts unique chemical and physical properties.
Properties
Molecular Formula |
C14H17F4NO2 |
---|---|
Molecular Weight |
307.28 g/mol |
IUPAC Name |
N-propyl-4-(2,2,3,3-tetrafluoropropoxymethyl)benzamide |
InChI |
InChI=1S/C14H17F4NO2/c1-2-7-19-12(20)11-5-3-10(4-6-11)8-21-9-14(17,18)13(15)16/h3-6,13H,2,7-9H2,1H3,(H,19,20) |
InChI Key |
CSJFGVFLBHXXFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)COCC(C(F)F)(F)F |
Origin of Product |
United States |
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